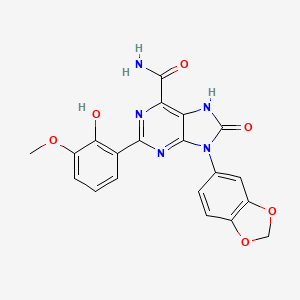

![molecular formula C14H14N2O4 B2744863 dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate CAS No. 860788-95-0](/img/structure/B2744863.png)

dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,5-Dimethyl-1H-pyrrole-1-ethanol” is related to the requested compound . It has an empirical formula of C8H13NO and a molecular weight of 139.19 .

Synthesis Analysis

While specific synthesis information for “dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate” is not available, a related compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol” has been synthesized . The process consists of a first reaction phase that takes place without any solvents and/or organic diluents, giving rise to an intermediate compound, and a second phase in which the intermediate compound is converted into the required compound by heating the reaction mixture to a temperature ranging from 100° to 200° C .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-1H-pyrrole-1-ethanol” are available . It is a solid compound .科学的研究の応用

Catalytic Applications

- Ferrocene-containing phosphinamine ligands with planar and central chirality, derived from dimethyl malonate, have been developed for use in palladium-catalyzed asymmetric allylic alkylation. These ligands demonstrated reasonable yields and moderate enantioselectivities, offering a novel approach for producing enantiomerically enriched products (Farrell, Goddard, & Guiry, 2002).

Multicomponent Synthesis

- Multicomponent synthesis involving dimethyl malonate has been utilized to efficiently construct complex molecular frameworks, such as dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate, demonstrating the versatility of dimethyl malonate in facilitating rapid and efficient synthesis of complicated structures (Ryzhkova, Maslov, & Elinson, 2021).

Synthesis of Complex Molecules

- The synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrrol-5-yl]ethyl}malonate monohydrate, a novel compound, demonstrates the utility of dimethyl malonate in constructing complex molecular structures with potential applications in various fields, including materials science and pharmacology (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Photomechanical Materials

- Studies on dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM) have explored its photoisomerization properties and its application in photomechanical nanowire systems. The presence of surfactants like cetyltrimethylammonium bromide (CTAB) was found to significantly accelerate the photochemical reaction rate, demonstrating the potential of dimethyl malonate derivatives in developing photomechanical materials (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

作用機序

Target of Action

The primary targets of dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate are dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl ACP reductase . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in bacteria .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the folic acid synthesis pathway and fatty acid synthesis pathway respectively . These pathways are vital for bacterial growth and replication. The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These properties suggest that the compound may have good bioavailability and cellular uptake.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential metabolic pathways . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s efficacy. In one study, it was found that 2,5-dimethylpyrrole enhanced the cell-specific productivity of a similar compound

Safety and Hazards

将来の方向性

The synthesized compounds related to the requested compound showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

特性

IUPAC Name |

dimethyl 2-(5-pyrrol-1-ylpyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-13(17)12(14(18)20-2)11-6-5-10(9-15-11)16-7-3-4-8-16/h3-9,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHODNVRZYMGBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)N2C=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)

![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)